1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring system Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole with ethyl bromide to form 1-(2-bromoethyl)-4-methyl-1H-pyrazole. This intermediate is then reacted with 3-aminopyrazole under suitable conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. Techniques like microwave-assisted synthesis and continuous flow reactors can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
- 1-(2-bromoethyl)-4-methyl-1H-pyrazole
- 3-aminopyrazole
- 4-methyl-1H-pyrazole
Uniqueness: 1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity towards certain molecular targets .
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[2-(4-methylpyrazol-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-8-6-11-14(7-8)5-4-13-3-2-9(10)12-13/h2-3,6-7H,4-5H2,1H3,(H2,10,12) |
InChI Key |
RRHRDCDDOXBLGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCN2C=CC(=N2)N |
Origin of Product |
United States |
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